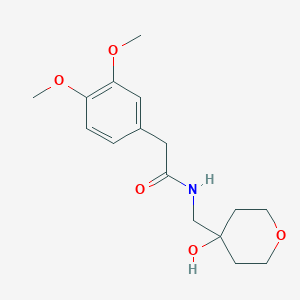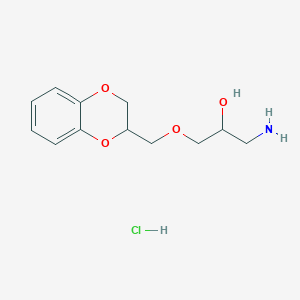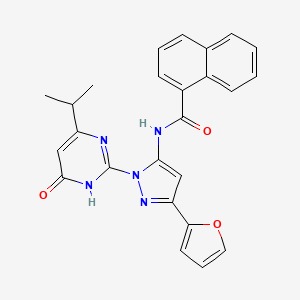![molecular formula C15H11N5OS2 B2397329 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034348-90-6](/img/structure/B2397329.png)
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule that contains several interesting functional groups and structural features. It includes a thiophene ring, a triazolo-pyridazine ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxamide group could potentially allow for hydrogen bonding, which could affect the compound’s solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiproliferative Applications
Compounds related to N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide have been investigated for their antimicrobial properties. Bhuiyan et al. (2006) described the synthesis of thienopyrimidine derivatives that exhibited pronounced antimicrobial activity (Bhuiyan et al., 2006). Similarly, Ilić et al. (2011) reported on the antiproliferative activity of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives against endothelial and tumor cells, suggesting their potential in cancer research (Ilić et al., 2011).
Cardiovascular and Tuberculostatic Potential
Research on 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems revealed promising cardiovascular agents with potent coronary vasodilating and antihypertensive activities (Sato et al., 1980). Titova et al. (2019) synthesized structural analogs showing tuberculostatic activity, underscoring the utility of these compounds in tackling tuberculosis (Titova et al., 2019).
Antioxidant and Anticancer Effects
A study by Patel et al. (2015) explored the synthesis and biological activity of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, indicating their potential in antimicrobial and antifungal applications (Patel et al., 2015). Another research demonstrated the potent antioxidant and anticancer properties of triazolo-thiadiazoles, suggesting their effectiveness in inhibiting growth and inducing apoptosis in HepG2 cells (Sunil et al., 2010).
Insecticidal Applications
Soliman et al. (2020) reported the synthesis of novel heterocyclic compounds incorporating sulfonamide-bearing thiazole moiety with potent insecticidal effects against the cotton leafworm, Spodoptera littoralis, demonstrating the potential use of such compounds in agricultural pest control (Soliman et al., 2020).
Wirkmechanismus
Target of Action
The compound N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound that is capable of binding in the biological system with a variety of enzymes and receptors . It shows versatile biological activities and is present as a central structural component in a number of drug classes .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the biological system. For instance, in the case of aromatase inhibitors, nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
This compound affects various biochemical pathways. Its diverse pharmacological activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with its targets. For example, as an aromatase inhibitor, it can prevent the conversion of androgens to estrogens, thereby potentially inhibiting the growth of certain types of cancer cells .
Zukünftige Richtungen
The future directions for research on this compound could be quite broad, given the wide range of potential activities of 1,2,4-triazole derivatives. Potential areas of interest could include further exploration of its biological activity, development of new synthetic routes, or investigation of its physical and chemical properties .
Eigenschaften
IUPAC Name |
N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5OS2/c21-15(12-4-2-8-23-12)16-9-14-18-17-13-6-5-10(19-20(13)14)11-3-1-7-22-11/h1-8H,9H2,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLPWOORBWRUCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=CC=CS4)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-Cyano-N-(2-ethoxyphenyl)-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2397249.png)


![2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)malononitrile](/img/structure/B2397253.png)



![Ethyl 2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2397262.png)
![Methyl 2-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methylamino]-4,5-dimethoxybenzoate](/img/structure/B2397263.png)
![N-(3,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2397264.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2397265.png)
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2397266.png)
![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2397267.png)